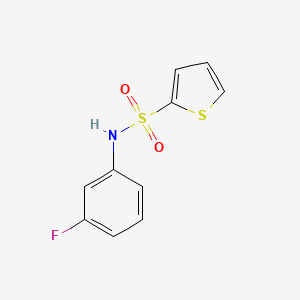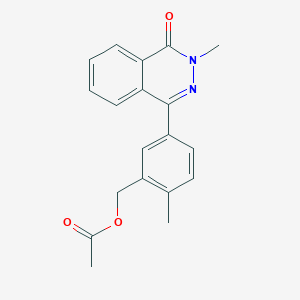![molecular formula C20H23N5O2 B5653800 (1S*,5R*)-6-(2-ethylisonicotinoyl)-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5653800.png)
(1S*,5R*)-6-(2-ethylisonicotinoyl)-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related diazabicyclo nonane derivatives often involves multicomponent reactions, catalysis, or reductive cyclization techniques. For instance, 1,4-Diazabicyclo[2.2.2]octane (DABCO) has been employed as a catalyst in the synthesis of various heterocyclic compounds, demonstrating the importance of catalytic processes in constructing complex molecules (Tahmassebi, Bryson, & Binz, 2011). Additionally, the Mannich reaction and aminomethylation have been utilized to synthesize N,S-containing heterocycles, highlighting the versatility of these methods in generating diazabicyclo nonane derivatives (Dotsenko, Krivokolysko, & Litvinov, 2007).
Molecular Structure Analysis
The molecular structure of diazabicyclo nonane derivatives reveals significant insights into their chemical behavior. X-ray crystallography and NMR spectroscopy are critical tools for elucidating the structural aspects of these molecules. For example, the analysis of the molecular structure of 3,7-diazabicyclo[3.3.0]octane-2,6-diones provided valuable information on the hydrogen bonding and self-assembly mechanisms within these compounds (Kostyanovsky, Él'natanov, Krutius, Lyssenko, & Strelenko, 1999).
Chemical Reactions and Properties
Diazabicyclo nonane derivatives participate in a variety of chemical reactions, offering insights into their reactivity and potential for further chemical modification. The synthesis and receptor binding studies of 6,8-diazabicyclo[3.2.2]nonanes, for instance, showcase the compounds' interactions with biological receptors, indicating their chemical and biological significance (Weigl, Beduerftig, Maier, & Wünsch, 2002).
特性
IUPAC Name |
(2-ethylpyridin-4-yl)-[(1S,5R)-3-(pyrazine-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-2-16-9-15(5-6-22-16)19(26)25-12-14-3-4-17(25)13-24(11-14)20(27)18-10-21-7-8-23-18/h5-10,14,17H,2-4,11-13H2,1H3/t14-,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZKFCPMHBNJHH-WMLDXEAASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CC(=C1)C(=O)N2CC3CCC2CN(C3)C(=O)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NC=CC(=C1)C(=O)N2C[C@H]3CC[C@@H]2CN(C3)C(=O)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S*,5R*)-6-(2-ethylisonicotinoyl)-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-[4-(2,3-dimethylphenyl)-1-piperazinyl]-3-oxopropyl}benzenesulfonamide](/img/structure/B5653721.png)
![3,6-dimethyl-N-{2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}isoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B5653729.png)

![methyl 2-[(2-ethyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)carbonyl]piperidine-1-carboxylate](/img/structure/B5653738.png)
![N-{rel-(3R,4S)-4-(3-methoxyphenyl)-1-[2-oxo-2-(1-piperidinyl)ethyl]-3-pyrrolidinyl}acetamide hydrochloride](/img/structure/B5653744.png)


![1-(1-{[3-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-1H-1,2,4-triazol-5-yl]methyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5653759.png)
![2-cyclopropyl-4-phenyl-9-(2-pyridinylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5653761.png)


![3-(2-aminophenyl)-1-methylbenzo[g]quinoxalin-2(1H)-one](/img/structure/B5653791.png)
![N-cyclohexyl-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B5653794.png)
![2-{[1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-3-yl]methyl}-1H-benzimidazole](/img/structure/B5653824.png)